3-(3-bromo-4-methoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-25-19-4-2-14(9-18(19)21)3-5-20(24)23-11-15-8-17(12-22-10-15)16-6-7-26-13-16/h2,4,6-10,12-13H,3,5,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMXOINGKQTNIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-bromo-4-methoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a synthetic organic compound with potential biological activities. Its complex structure, featuring a bromine-substituted aromatic ring, a methoxy group, a thiophene ring, and an amide linkage, suggests diverse interactions with biological targets. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The chemical formula of this compound is with a molecular weight of 431.3 g/mol. The compound's unique structure contributes to its biological properties and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C20H19BrN2O2S |
| Molecular Weight | 431.3 g/mol |
| CAS Number | 1798520-64-5 |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the bromine atom and methoxy group may enhance its binding affinity and specificity towards these targets.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against diseases such as cancer or bacterial infections.
- Receptor Modulation : It might act as an allosteric modulator for certain receptors, influencing signaling pathways critical for cellular responses.
Antimicrobial Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar frameworks have shown activity against Mycobacterium tuberculosis and other pathogens.
Case Study: Anti-Tubercular Activity
A related study synthesized novel substituted amides and evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating potent efficacy against tuberculosis .
Anti-Cancer Potential
Research into the anti-cancer potential of similar compounds has revealed promising results. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
Case Study: Cancer Cell Line Studies
In vitro studies demonstrated that compounds with similar structural motifs inhibited the growth of various cancer cell lines, suggesting that the target compound may also possess anti-cancer properties through mechanisms involving apoptosis and cell cycle arrest .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly impact potency and selectivity.
Comparison with Similar Compounds
Structural Analogs with Propanamide Backbones
3-(2-Fluorophenyl)-N-((5-(Thiophen-3-yl)Pyridin-3-yl)Methyl)Propanamide (BF13721)
- Molecular Formula : C₁₉H₁₇FN₂OS
- Molecular Weight : 340.41 g/mol
- Key Differences :
TRPV1 Antagonists (Compounds 42–48, and )
- Example : N-((2-(Cyclopentylmethoxy)-6-(Trifluoromethyl)Pyridin-3-yl)Methyl)-2-(3-Fluoro-4-(Methylsulfonamido)Phenyl)Propanamide (Compound 45)
- Molecular Formula : C₂₅H₂₈F₄N₄O₃S
- Melting Point : 112–114°C
- Key Differences :
- Incorporates sulfonamide and trifluoromethyl groups for enhanced receptor binding.
- Cyclic alkoxy substituents on pyridine improve lipophilicity compared to the target’s thiophene moiety .
DNAJA1 Inhibitors ()
- Example: A11 (Propanamide with Hydroxy-Methoxyphenyl and Pyranone Groups) Key Differences:
- Features a pyranone ring instead of pyridine-thiophene, enabling distinct hydrogen-bonding interactions.
- Demonstrated activity in depleting DNAJA1 and mutp53 in cancer cells, highlighting the role of substituents in biological targeting .
Physicochemical Properties
- Bromine vs. Fluorine improves metabolic stability but reduces steric bulk .
- Thiophene vs. Pyranone: Thiophene’s sulfur atom may participate in π-stacking or hydrophobic interactions, whereas pyranone’s oxygen-rich structure facilitates hydrogen bonding .
Q & A
Q. Critical Parameters :
- Temperature : 60–100°C for coupling reactions to avoid side products.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
Methodological Tip : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm completion with LC-MS .
Which analytical techniques are most effective for characterizing this compound and ensuring purity?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~490–500 Da) .
- HPLC-PDA : Assess purity (>95% at 254 nm) with a C18 column (acetonitrile/water gradient) .
Advanced Tip : Use X-ray crystallography (if crystals form) to resolve stereochemical ambiguities, as seen in related bromophenyl-propanamide analogs .
How can in vitro assays be designed to evaluate the compound’s interaction with biological targets?
Basic Research Question
- Target Selection : Prioritize kinases or GPCRs based on structural similarity to thiophene-pyridine derivatives .
- Assay Design :
- Fluorescence Polarization : Measure binding affinity to recombinant proteins (e.g., IC₅₀ determination).
- Enzyme Inhibition : Use kinetic assays (e.g., NADPH depletion for oxidoreductases) .
Data Interpretation : Compare dose-response curves (log[inhibitor] vs. activity) to identify potency outliers .
How do structural modifications (e.g., substituent changes) influence biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Strategies :
- Bromo vs. Chloro Substituents : Test analogs with halogen replacements at the 3-bromo position; bromine may enhance hydrophobic interactions .
- Methoxy Group Optimization : Replace 4-methoxy with ethoxy or hydroxyl groups to assess steric/electronic effects on target binding .
Case Study : Analogous compounds with nitro or cyano groups on the phenyl ring showed 2–3× higher activity in anti-inflammatory assays .
What computational methods are suitable for predicting target interactions and optimizing binding affinity?
Advanced Research Question
- Molecular Docking (AutoDock Vina) : Simulate binding poses with ATP-binding pockets (e.g., kinase domains) .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors .
Validation : Cross-check computational predictions with SPR (surface plasmon resonance) binding data .
How can conflicting pharmacological data from different studies be resolved?
Advanced Research Question
Common Sources of Discrepancies :
- Assay Conditions : Variability in buffer pH or co-solvents (e.g., DMSO concentration) alters compound solubility .
- Cell Line Differences : Test cytotoxicity in multiple lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
Q. Resolution Workflow :
Replicate experiments under standardized conditions (e.g., 1% DMSO, 37°C).
Use orthogonal assays (e.g., SPR vs. ITC) to confirm binding constants .
What strategies are recommended for scaling up synthesis without compromising purity?
Advanced Research Question
- Process Optimization :
- Replace batch reactions with flow chemistry for Pd-mediated couplings .
- Use silica gel cartridges for semi-preparative HPLC purification .
- Quality Control : Implement in-line FTIR to monitor intermediate stability during scale-up .
Case Example : A related pyridin-3-ylmethylpropanamide achieved 85% yield at 10-g scale using microwave-assisted synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
